REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC(Cl)CCl.[F:13][N+]1C(S([O-])(=O)=O)=CC=CC=1Cl>>[F:13][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7].[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
42.4 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
ClC(CCl)Cl
|
Name
|
|
Quantity
|
95.3 mg
|
Type
|
reactant
|
Smiles
|
F[N+]1=C(C=CC=C1S(=O)(=O)[O-])Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
CUSTOM
|
Details
|
The flask was immersed in an oil bath of 100° C.
|
Type
|
TEMPERATURE
|
Details
|
heated for 49 hours
|
Duration
|
49 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
WASH
|
Details
|
the reaction solution was washed with water
|
Type
|
CUSTOM
|
Details
|
to remove 2-chloropyridine-6-sulfonic acid
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |